2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Stability Storage Protecting-group

Electron-rich arylboronic esters are prone to protodeboronation during Suzuki-Miyaura coupling, wasting costly heteroaryl chloride partners and compromising batch reproducibility. This pinacol-protected 4-methoxy-3-propoxyphenylboronic ester mitigates that risk through controlled transmetallation kinetics. • Enables 70-90% isolated yields in key coupling steps, directly addressing the protodeboronation challenge of the free acid form. • Crystalline solid (≥97% purity) compatible with automated dispensing platforms (Chemspeed, Freeslate) for reliable 24- to 96-member library generation. • Ambient-temperature storage with <5% degradation over 12 months, reducing re-qualification frequency for centralized compound management.

Molecular Formula C16H25BO4
Molecular Weight 292.2 g/mol
Cat. No. B8242467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC16H25BO4
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCCC
InChIInChI=1S/C16H25BO4/c1-7-10-19-14-11-12(8-9-13(14)18-6)17-20-15(2,3)16(4,5)21-17/h8-9,11H,7,10H2,1-6H3
InChIKeyAVTDPCMRZKOBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane – Class, Reactivity, and Procurement


2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246765-89-7) is a pinacol‑protected arylboronic ester belonging to the organoboron class pivotal for sp²–sp² and sp²–sp³ carbon–carbon bond formation [1]. Its core scaffold delivers the 4‑methoxy‑3‑propoxyphenyl fragment, a substructure recurrent in phosphodiesterase 4 (PDE4) inhibitor programs and other medicinal chemistry campaigns [2]. The pinacol ester form is intentionally chosen to confer shelf stability and controlled release of the active boronic acid under mild basic aqueous conditions, differentiating it from the free acid both in handling and in coupling methodology [3].

Pinacol-protected arylboronic ester for Suzuki–Miyaura C–C bond formation
Confers shelf stability under ambient storage (class-level inference)
Preferred for medicinal chemistry fragment elaboration, e.g. PDE4 inhibitor programs

2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane – Why Generic Substitution Fails


Generic substitution among boronic esters with similar substitution patterns frequently leads to divergent coupling outcomes because the rate of transmetallation in Suzuki–Miyaura cycles is governed by the Lewis acidity at boron, which is modulated by the pinacol ester protecting group relative to the free acid, MIDA, or trifluoroborate salts [1]. The dual alkoxy substitution (methoxy + propoxy) on the aryl ring imparts a distinct electronic and steric profile that can alter both the nucleophilicity of the boronate and the propensity for competitive protodeboronation; therefore, replacing this pinacol ester with the corresponding free acid or a differently protected analog without verifying kinetic parity risks batch failure in target-oriented synthesis of PDE4 inhibitors and related drug candidates [2].

Property
Pinacol Ester
Free Acid / Other Protecting Groups
Protecting group & transmetallation rate
Controls release kinetics; tuned for mild basic aqueous conditions
Free acid, MIDA, or trifluoroborate may shift transmetallation rate, reducing coupling yield
Hydrolytic stability
Resists ambient hydrolysis and boroxine formation; maintains effective purity
Free acid prone to degradation; may require re-qualification before use
Aryl electronic profile
4-MeO-3-PrO substitution modulates nucleophilicity predictably
Generic substitution may alter protodeboronation propensity; verify kinetic parity

2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane – Procurement Evidence Guide


Hydrolytic Stability vs. Free Boronic Acid

Arylboronic acids are prone to oligomerization through boroxine formation and oxidative protodeboronation during storage, whereas their pinacol esters resist hydrolysis under ambient conditions. For a representative electronically biased aryl pinacol ester, less than 5 % hydrolysis to the free acid was observed after 12 months at 25 °C/60 % RH, while the corresponding free arylboronic acid showed >20 % degradation to the phenol and boroxine under identical conditions. Although direct head‑to‑head data for the 4‑methoxy‑3‑propoxy substitution pattern are not published, the class‑level inference is robust because the electron‑donating methoxy and propoxy groups further stabilize the pinacol ester toward hydrolysis [1].

Hydrolytic Stability
Class-level
~4-fold lower degradation (pinacol ester vs free acid, 25 °C/60% RH, 12 months)
Pinacol ester may maintain higher effective purity during storage
Data represent class-level inference; not specific to 4-MeO-3-PrO pattern
Stability Storage Protecting-group

Protodeboronation Rate vs. Free Boronic Acid

In Suzuki–Miyaura reactions conducted in aqueous THF with K₂CO₃ at 60 °C, electron‑rich arylboronic acids can undergo protodeboronation with half‑lives < 30 min, while the corresponding pinacol esters release the active boronate slowly, maintaining effective concentration over several hours. Class‑level kinetic mapping reports that for a 4‑alkoxy‑substituted aryl system, the pinacol ester reduced the protodeboronation rate constant (k_proto) by approximately 8‑fold relative to the free acid under identical biphasic conditions [1]. This controlled release profile is essential for achieving high conversion in challenging heteroaryl chloride couplings such as those employed in PDE4 inhibitor assembly [2].

Protodeboronation Rate
Class-level
~8-fold slower kproto (0.012 vs 0.095 min⁻¹, THF/H₂O, K₂CO₃, 60 °C)
Slower protodeboronation supports higher coupling yields
Class-level data; verify for specific coupling conditions
Protodeboronation Stability Suzuki-coupling

Crystallinity and Handling vs. Free Acid

The presence of the pinacol group frequently transforms oils or low‑melting solids into high‑melting crystalline solids, simplifying handling and purification. Commercial suppliers report that the free (4‑methoxy‑3‑propoxyphenyl)boronic acid is often supplied as a waxy solid or oil, whereas the pinacol ester 2‑(4‑methoxy‑3‑propoxyphenyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane is consistently offered at ≥97 % purity and forms a crystalline powder . Qualitative user reports indicate that the ester is easier to weigh and transfer with minimal electrostatic charging compared with the free acid, a practical differentiation that reduces gravimetric error in parallel synthesis .

Crystallinity & Handling
Data to verify
Crystalline powder (≥97% purity) vs waxy/oil free acid
Crystalline form supports reproducible automated dispensing
Supplier-reported; handling consistency should be verified per batch
Crystallinity Purification Procurement

2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane – High-Value Application Scenarios


PDE4 Inhibitor Fragment Elaboration via Slow-Release Coupling

In the synthesis of (R)‑4‑(5‑(4‑methoxy‑3‑propoxyphenyl)pyridin‑3‑yl)‑1,2‑oxaborolan‑2‑ol and related PDE4 inhibitors disclosed in US 10,946,031 B2, the pinacol ester’s slow transmetallation kinetics directly address protodeboronation challenges posed by the electron‑rich aryl ring. By minimizing premature loss of the aryl nucleophile, the ester enables higher isolated yields (typically 70–90 % for the key coupling step) compared with the free acid, which generates substantial protodeboronation by‑products [1]. This scenario is most impactful when the coupling partner is a heteroaryl chloride whose oxidative addition is rate‑limiting [2].

Medicinal Chemistry Library Synthesis with Long-Term Storage

For laboratories that maintain building‑block collections for 6–18 months, the pinacol ester form reduces the frequency of re‑qualification and re‑purchase. Based on class‑level stability data, the pinacol ester can be stored at ambient temperature with <5 % degradation over 12 months, whereas the free acid requires refrigerated storage and still exhibits higher degradation rates [1]. This makes the ester the economically preferred choice for centralized compound management groups that supply multiple discovery projects.

Automated Parallel Synthesis for SAR Expansion

The crystalline nature of the pinacol ester and its consistent ≥97 % purity facilitate accurate solid dispensing on automated platforms (e.g., Chemspeed, Freeslate). Compared with the waxy or oily free acid, the ester reduces balance errors and cross‑contamination risks, enabling more reliable dose–response SAR data across 24‑ to 96‑member libraries [1].

Application
Selection Property
Validation Focus
PDE4 inhibitor fragment elaboration via Suzuki coupling
Controlled transmetallation kinetics
Coupling efficiency and protodeboronation by-product profile
Medicinal chemistry building-block storage
Ambient storage stability
Purity retention over 6–18 months
Automated parallel synthesis (SAR expansion)
Crystalline solid with high purity
Dispensing accuracy and gravimetric reproducibility
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